molecular formula C30H48O4Si B13861544 (1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol

(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol

Cat. No.: B13861544
M. Wt: 500.8 g/mol
InChI Key: WYDLDDUWCADCIH-HQAUAPBESA-N
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Description

The compound “(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[98002,405,10014,19016,18]nonadecane-5,7,15-triol” is a highly complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including:

    Formation of the hexacyclic core: This might involve cyclization reactions, often using catalysts to ensure the correct stereochemistry.

    Introduction of functional groups: The tert-butyl(dimethyl)silyl group and the prop-1-ynyl group are likely introduced through specific reagents and conditions, such as silylation and alkynylation reactions.

    Final modifications: The hydroxyl groups and other functional groups are added or modified in the final steps, often requiring precise control of reaction conditions to maintain the integrity of the molecule.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Scaling up reactions: Using larger reactors and optimizing conditions for bulk production.

    Purification techniques: Employing methods like chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: Functional groups like the alkyne can be reduced to alkenes or alkanes.

    Substitution: The silyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophiles like halides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alkanes.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound can be used as a building block for synthesizing other complex organic molecules.

    Study of stereochemistry: Its multiple chiral centers make it an interesting subject for studying stereochemical effects in reactions.

Biology

    Biological activity: The compound might exhibit biological activity, making it a candidate for drug discovery and development.

Medicine

    Pharmaceutical applications: If the compound shows biological activity, it could be developed into a therapeutic agent.

Industry

    Material science: The unique structure might find applications in developing new materials with specific properties.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its interaction with molecular targets. This might involve:

    Binding to enzymes or receptors: Affecting biochemical pathways.

    Modulating cellular processes: Influencing cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

    Other hexacyclic compounds: Molecules with similar core structures but different functional groups.

    Silyl-protected compounds: Molecules with tert-butyl(dimethyl)silyl groups used for protecting hydroxyl groups during synthesis.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which might confer unique properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C30H48O4Si

Molecular Weight

500.8 g/mol

IUPAC Name

(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol

InChI

InChI=1S/C30H48O4Si/c1-26(2,3)35(6,7)34-14-8-11-29(32)23-16-20(23)25-24-19-15-22(19)30(33)17-18(31)9-12-27(30,4)21(24)10-13-28(25,29)5/h18-25,31-33H,9-10,12-17H2,1-7H3/t18-,19-,20+,21-,22+,23-,24+,25?,27+,28-,29-,30+/m0/s1

InChI Key

WYDLDDUWCADCIH-HQAUAPBESA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@]1([C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5(C4[C@@H]6C[C@@H]6[C@]5(C#CCO[Si](C)(C)C(C)(C)C)O)C)O)O

Canonical SMILES

CC12CCC(CC1(C3CC3C4C2CCC5(C4C6CC6C5(C#CCO[Si](C)(C)C(C)(C)C)O)C)O)O

Origin of Product

United States

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